
IMMH001 Prodrug: A Technical Guide to its
Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IMMH001

Cat. No.: B15569192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
IMMH001, also known as SYL930, is a novel, orally active prodrug that functions as a selective

modulator of the sphingosine-1-phosphate (S1P) receptors. Following in vivo phosphorylation

to its active metabolite, IMMH001-P, it demonstrates high potency and selectivity for S1P

receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). By acting as a functional antagonist of the

S1P1 receptor on lymphocytes, IMMH001 effectively sequesters these immune cells within

secondary lymphoid organs. This mechanism reduces circulating lymphocytes, thereby

mitigating inflammatory responses in various autoimmune disease models. Preclinical studies

have demonstrated significant therapeutic potential for IMMH001 in rheumatoid arthritis,

psoriasis, and experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This

technical guide provides a comprehensive overview of the biological activity of IMMH001,

including its mechanism of action, preclinical efficacy, and available pharmacokinetic data.

Mechanism of Action: S1P Receptor Modulation
IMMH001 is a prodrug that requires in vivo phosphorylation to become biologically active.[1][2]

The resulting active metabolite, IMMH001-phosphate (IMMH001-P), is a potent agonist at the

S1P1, S1P4, and S1P5 receptors.[1][2] The primary immunomodulatory effects of IMMH001
are mediated through its functional antagonism of the S1P1 receptor on lymphocytes.[3][4]
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Activation of the S1P1 receptor by IMMH001-P leads to the internalization and degradation of

the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs

their egress from secondary lymphoid organs.[3][4] This results in the reversible sequestration

of lymphocytes, particularly T and B cells, within these tissues.[1][2] The reduction of circulating

lymphocytes in the peripheral blood limits their infiltration into sites of inflammation, thereby

attenuating the autoimmune response.[1][4]

Notably, IMMH001 exhibits significantly weaker activity at S1P2 and S1P3 receptors, which is

advantageous as S1P3 activation has been associated with adverse cardiac effects such as

bradycardia.[1]
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Mechanism of Action of IMMH001 Prodrug.

Quantitative Preclinical Data
In Vitro S1P Receptor Activity
The activity of the phosphorylated form of IMMH001 (IMMH001-P) was assessed using a β-

arrestin assay to determine its potency at the five S1P receptor subtypes.
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Receptor Subtype EC50 (nM)[1][2]

S1P1 12.4

S1P2 >1000

S1P3 >1000

S1P4 19.8

S1P5 29.4

Table 1: In Vitro Activity of IMMH001-P on S1P Receptors.

In Vivo Efficacy in Rheumatoid Arthritis Models
IMMH001 has demonstrated significant efficacy in rat models of rheumatoid arthritis (RA),

including adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA).[1][4]

Model
Treatment
Group

Dose (mg/kg)
Reduction in
Paw Swelling
(%)

Reduction in
Arthritis Index
(%)

CIA IMMH001 0.6 Significant Significant

IMMH001 1.2 Significant Significant

IMMH001 2.4 Significant Significant

Table 2: Efficacy of IMMH001 in the Collagen-Induced Arthritis (CIA) Rat Model.[1]

Effects on Lymphocyte Distribution
A single oral dose of IMMH001 significantly reduces the number of peripheral blood

lymphocytes and increases their presence in secondary lymphoid tissues in F344 rats.[1][2]
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Treatment
Peripheral Blood
Lymphocytes

Secondary Lymphoid
Tissue Lymphocytes

Vehicle Baseline Baseline

IMMH001 Significantly Decreased Significantly Increased

Table 3: Effect of IMMH001 on Lymphocyte Distribution.[1][2]

Pharmacokinetic Profile in Rats
Pharmacokinetic studies in rats have provided initial insights into the absorption, metabolism,

and elimination of IMMH001 (SYL930). The data indicates that IMMH001 is metabolized to its

active phosphorylated form (Syl930-P) and another major metabolite (Syl930-M1).

Parameter IMMH001 (Syl930)
IMMH001-P
(Syl930-P)

Syl930-M1

Cmax (ng/mL) 6.61 ± 1.51 18.80 ± 1.61 5.99 ± 1.18

Tmax (h) 6.37 ± 2.32 6.18 ± 2.41 6.82 ± 1.93

Table 4: Pharmacokinetic Parameters of IMMH001 and its Metabolites in Rats Following a
Single 3 mg/kg Oral Dose.

IMMH001 has a relatively short elimination half-life, which correlates with the recovery of

peripheral blood lymphocytes within 3 days after cessation of treatment in rats.[5]

Broader Preclinical Applications
Beyond rheumatoid arthritis, the biological activity of IMMH001 has been explored in other

autoimmune disease models.

Psoriasis: Oral administration of IMMH001 (SYL930) has been shown to exert potent anti-

proliferative and anti-inflammatory effects in various animal models of psoriasis.[6][7] It

effectively reduces pathological skin thickening and ameliorates parakeratosis and

acanthosis.[6]
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Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of EAE, a proxy for

multiple sclerosis, therapeutic treatment with IMMH001 significantly inhibited disease

progression and the associated histological changes in the brain and spinal cord.[5]

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the

biological activity of IMMH001.

In Vitro S1P Receptor Activation Assay (β-Arrestin
Assay)
This assay quantifies the activation of S1P receptors by IMMH001-P.

Cell Culture: Chinese hamster ovary-K1 (CHO-K1) cells stably co-expressing one of the

human S1P receptor subtypes (S1P1-5) and a β-arrestin-enzyme fragment complementation

system are cultured in appropriate media.

Compound Preparation: IMMH001-P is dissolved in DMSO and then diluted to various

concentrations in assay buffer.

Assay Procedure:

Cells are seeded into 96-well plates and incubated.

The cells are then treated with different concentrations of IMMH001-P or a vehicle control.

Following incubation, the chemiluminescent substrate is added.

The luminescence, which is proportional to β-arrestin recruitment and therefore receptor

activation, is measured using a luminometer.

Data Analysis: The EC50 values are calculated by fitting the concentration-response data to

a sigmoidal dose-response curve.
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Workflow for the β-Arrestin Assay.
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Animal Models of Rheumatoid Arthritis
Adjuvant-Induced Arthritis (AA) in Rats:

Induction: Arthritis is induced by a single intradermal injection of Freund's complete

adjuvant into the right hind paw of rats.

Treatment: Oral administration of IMMH001, vehicle control, or a positive control (e.g.,

methotrexate) is initiated on the day of adjuvant injection and continued daily.

Assessment: Paw swelling is measured periodically using a plethysmometer. The severity

of arthritis is scored based on erythema and swelling of the joints.

Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues

are collected for analysis of lymphocyte populations, cytokine levels, and histopathology.

Collagen-Induced Arthritis (CIA) in Rats:

Immunization: Rats are immunized with an emulsion of bovine type II collagen and

incomplete Freund's adjuvant at the base of the tail. A booster injection is given on day 7.

Treatment: Prophylactic oral administration of IMMH001 or controls begins before the

onset of clinical arthritis and continues daily.

Assessment: Similar to the AA model, paw volume and arthritis scores are monitored

throughout the study.

Endpoint Analysis: Includes histopathological examination of the joints for inflammation,

pannus formation, and bone erosion.

Clinical Development Status
IMMH001 (SYL930) has been in a Phase I clinical trial in China for the treatment of rheumatoid

arthritis.[1][6] However, the results of this trial are not publicly available at the time of this

report.

Conclusion
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The prodrug IMMH001 is a selective S1P1, S1P4, and S1P5 modulator with a well-defined

mechanism of action centered on lymphocyte sequestration. Extensive preclinical data from

various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and

multiple sclerosis, demonstrate its potent anti-inflammatory and immunomodulatory effects.

The favorable preclinical safety profile, particularly its selectivity away from the S1P3 receptor,

and its efficacy in these models position IMMH001 as a promising therapeutic candidate for a

range of autoimmune disorders. Further clinical investigation is warranted to establish its safety

and efficacy in human populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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